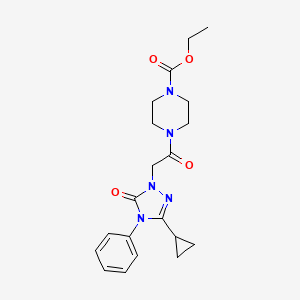![molecular formula C18H18ClN5O2 B2500986 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034397-55-0](/img/structure/B2500986.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, which can provide insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . This suggests that the synthesis of the compound of interest might also involve a similar cyclization process, possibly starting with a benzimidazole derivative and incorporating the appropriate substituents to achieve the final structure.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, has been characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques . These methods would likely be applicable to the analysis of the molecular structure of this compound, providing detailed information about its electronic and spatial configuration.
Chemical Reactions Analysis
The related compounds synthesized in the studies have been used to prepare a series of novel phenylazopyrimidone dyes , indicating that the compound of interest may also participate in azo coupling reactions. Additionally, the compound may undergo further functionalization at various positions on the heterocyclic rings, depending on the presence of reactive groups and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been influenced by the nature of substituents, such as electron-withdrawing or electron-donating groups, and their positions on the heterocyclic rings . These properties, including solubility, melting point, and stability, would be important to determine for the compound of interest, as they can affect its potential applications in biological systems or as a material in various industries.
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do discuss the biological activity of related compounds. For instance, imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, with some demonstrating good cytoprotective properties . Similarly, a series of benzo[d]imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, with some showing high activity against various bacterial strains and fungi . These findings suggest that this compound could also possess interesting biological properties worthy of further investigation.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
A study detailed the synthesis of piperidine containing pyrimidine imines and thiazolidinones via microwave irradiation, leading to new compounds screened for antibacterial activity. This method emphasizes the potential of such derivatives in developing antibacterial agents (Merugu et al., 2010).
Antimicrobial Activity of Benzimidazole Derivatives
Research into the synthesis and antimicrobial activity of benzimidazole derivatives, including 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, showed these compounds have significant antimicrobial properties, comparing favorably with conventional antibiotics (S. Ch, 2022).
Anti-HIV Activity of Nitroimidazole Derivatives
The synthesis and in vitro anti-HIV activity evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors, highlighting the chemical's potential in HIV treatment (Al-Masoudi et al., 2007).
Development of Immunomodulatory Agents
A study on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives explored their biological activities. These compounds demonstrated significant immunosuppressive and immunostimulatory effects, along with cytotoxicity against various cancer cell lines, pointing towards their potential in immunotherapy and cancer treatment (Abdel‐Aziz et al., 2011).
Novel Antitubercular Agents
The synthesis and evaluation of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as antitubercular agents demonstrated some molecules' high effectiveness against mycobacterium species. This work signifies the compound's derivatives as promising candidates for antitubercular drug development (Raju et al., 2020).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFOSIYIRETDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)




![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)